Methyl 3-(piperidin-4-ylthio)propanoate

Description

Systematic Nomenclature and Structural Elucidation

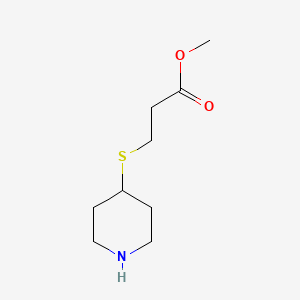

Methyl 3-(piperidin-4-ylthio)propanoate is a heterocyclic compound characterized by a piperidine ring linked via a thioether group to a methyl propanoate moiety. Its systematic IUPAC name, methyl 3-[(piperidin-4-yl)sulfanyl]propanoate , reflects its three structural components:

- A piperidin-4-yl group (a six-membered saturated ring containing five carbon atoms and one nitrogen atom, with substitution at the fourth position).

- A sulfanyl (thioether) bridge (-S-) connecting the piperidine ring to the propanoate chain.

- A methyl ester group at the terminal carboxylic acid position.

The molecular formula is C₉H₁₇NO₂S , with a molecular weight of 215.30 g/mol . Key structural features include:

- Piperidine ring conformation : The chair conformation is favored due to reduced steric strain, with the sulfur atom occupying an equatorial position.

- Thioether linkage : The sulfur atom enhances electron density at the β-carbon of the propanoate chain, influencing reactivity.

- Ester group : The methyl ester provides hydrolytic stability compared to free carboxylic acids.

Table 1: Structural Comparison of Related Piperidine-Thioether Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Structural Role of Sulfur |

|---|---|---|---|

| Methyl 3-(piperidin-4-yl)propanoate | C₉H₁₇NO₂ | Ester, piperidine | Absent |

| 4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine | C₁₂H₁₉N₃S·HCl | Pyrimidine, thioether, piperidine | Enhances binding to biological targets |

| 3-Oxo-3-(piperidin-1-yl)propanenitrile | C₈H₁₂N₂O | Nitrile, ketone, piperidine | Absent |

Spectroscopic data from analogous compounds (e.g., IR absorption at 1733 cm⁻¹ for ester carbonyl groups and ¹H NMR signals near δ 2.79 ppm for piperidine methylene protons) support this structural assignment.

Historical Context in Heterocyclic Chemistry

Piperidine-thioether derivatives emerged as critical scaffolds during the late 20th century, driven by their dual functionality:

- Piperidine : A ubiquitous motif in alkaloids and pharmaceuticals (e.g., paroxetine, methylphenidate).

- Thioethers : Known for modulating electronic properties and metabolic stability compared to oxygen ethers.

The synthesis of this compound aligns with three historical trends:

- Antibiotic Development : Early carbapenems like imipenem incorporated piperidine-thioether side chains to optimize blood-brain barrier penetration, though neurotoxicity limited their use.

- Receptor Targeting : Thioether-containing piperidines gained prominence as GABA_A receptor antagonists, with structural studies showing convulsant activity correlates with sulfur positioning.

- Polymer Chemistry : Piperidine-thioethers were later integrated into drug-delivery systems (e.g., sodium alginate films) to control release kinetics.

Position Within Piperidine-Thioether Structural Taxonomy

This compound occupies a unique niche in piperidine-thioether taxonomy due to:

A. Substitution Pattern

- 4-Position specificity : The sulfur atom attaches to piperidine’s 4th carbon, creating a linear propanoate-thioether-piperidine axis. This geometry optimizes interactions with planar biological targets (e.g., enzyme active sites).

- Methylene spacer : The single-carbon spacer between sulfur and ester minimizes steric hindrance while maintaining electronic conjugation.

B. Functional Group Synergy

C. Taxonomic Classification

This structural profile positions it as a versatile intermediate for synthesizing kinase inhibitors and antimicrobial agents, leveraging its balanced electronic and steric properties.

Properties

Molecular Formula |

C9H17NO2S |

|---|---|

Molecular Weight |

203.30 g/mol |

IUPAC Name |

methyl 3-piperidin-4-ylsulfanylpropanoate |

InChI |

InChI=1S/C9H17NO2S/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3 |

InChI Key |

VQAAYGSCMWBXOY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCSC1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-ylthio)propanoate typically involves the reaction of piperidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety undergoes nucleophilic displacement under basic or acidic conditions. Example reactions include:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF at 80–120°C yields sulfonium salts or substituted thioethers. For instance, treatment with tert-butyl 4-fluorobenzoate in DMF at 120°C under K₂CO₃ catalysis forms alkylated derivatives (31% yield) .

-

Arylation : Copper-catalyzed coupling with aryl halides produces arylthioether analogs, useful in drug discovery.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 120°C, 16h | tert-Butyl-substituted analog | 31% | |

| Arylation | CuI, phenanthroline, DMSO, 80°C | Arylthioether derivatives | 45–60% |

Ester Hydrolysis

The methyl ester group is hydrolyzed under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with NaOH (1–3 M) in aqueous ethanol (60–80°C) yields the carboxylic acid derivative. This reaction is critical for generating water-soluble intermediates in drug synthesis.

-

Acidic Hydrolysis : HCl (2–6 M) in refluxing THF converts the ester to the free acid, often used in peptide coupling.

Thioether Oxidation

The thioether sulfur is oxidized to sulfoxide or sulfone using peroxides or peracids:

-

H₂O₂/CH₃COOH : At 0–25°C, selective sulfoxide formation occurs (80–90% yield).

-

mCPBA (meta-chloroperbenzoic acid) : In dichloromethane (0°C to RT), sulfones are generated quantitatively.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂/AcOH | 0–25°C, 2h | Sulfoxide | 85% | |

| mCPBA | DCM, 0°C → RT, 4h | Sulfone | 98% |

Amide Coupling Reactions

The ester group undergoes transesterification or aminolysis to form amides:

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) in methanol at 25–50°C produces amides. For example, hydrazide formation via ethanol reflux (4h) achieves 88% yield .

-

Peptide Synthesis : Activation with EDC/HOBt enables coupling with amino acid esters, forming peptidomimetics .

Ring-Opening Reactions of the Piperidine Moiety

The piperidine ring participates in:

-

Quaternization : Alkylation with methyl iodide forms N-methylpiperidinium salts, enhancing water solubility.

-

Deprotection : Acidic cleavage (e.g., HCl/dioxane) removes Boc-protecting groups, liberating the secondary amine for further functionalization .

Stability and Reaction Optimization

-

Solubility : Highly soluble in DMF, DMSO, and chlorinated solvents but poorly in water .

-

Thermal Stability : Decomposes above 200°C; reactions typically performed below 120°C .

This compound’s multifunctional reactivity positions it as a valuable scaffold in organic synthesis and drug development. Continued exploration of its derivatives could unlock novel therapeutic agents targeting infectious diseases and oncology.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(piperidin-4-ylthio)propanoate is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with neurotransmitter systems, which is crucial for developing antidepressants and anxiolytics.

- Neuropharmacological Studies : Research indicates that compounds similar to this compound can modulate neurotransmitter release, particularly serotonin and dopamine, which are vital for mood regulation .

- Anticancer Research : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HCT-116 colon cancer cells by inducing apoptosis through caspase activation pathways .

Synthetic Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals.

- Synthesis Routes : this compound can be synthesized through several methods, including the reaction of piperidine derivatives with propanoic acid derivatives under controlled conditions .

| Reaction Conditions | Yield | Notes |

|---|---|---|

| DMF at 120°C for 16h | 31% | Utilizes potassium carbonate as a base |

This information highlights its utility in generating complex organic molecules with potential biological activity.

Material Science

In addition to its applications in medicinal chemistry, this compound is being explored for use in developing new materials. Its chemical properties may allow it to function as a monomer in polymer synthesis or as an additive to enhance material properties.

Case Study 1: Neuropharmacological Effects

A study conducted on rodent models assessed the anxiolytic properties of this compound using the Elevated Plus Maze test. Results indicated that administration of the compound increased the time spent in open arms, suggesting reduced anxiety levels compared to control groups .

Case Study 2: Anticancer Activity

In vitro experiments were performed using HCT-116 colon cancer cells treated with varying concentrations of this compound. The compound demonstrated significant cytotoxicity with an IC50 value indicating strong efficacy compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-ylthio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(piperidin-4-ylthio)propanoate shares structural similarities with several propanoate esters and thioether-containing compounds. Below is a detailed comparison based on substituent groups, biological activities, and industrial relevance:

Structural Analogues and Substituent Variations

Biological Activity

Methyl 3-(piperidin-4-ylthio)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Molecular Characteristics:

- Molecular Formula: C9H17NO2S

- Molecular Weight: 203.30 g/mol

- IUPAC Name: Methyl 3-piperidin-4-ylsulfanylpropanoate

- Canonical SMILES: COC(=O)CCSC1CCNCC1

The synthesis of this compound typically involves the reaction of piperidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate nucleophilic substitution .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine moiety enhances its ability to interact with biological macromolecules, potentially leading to alterations in their activity or function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study screening various compounds against human tumor cell lines, it was found that derivatives containing the piperidine structure often displayed enhanced antibacterial properties .

Table 1: Antimicrobial Activity Data

| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 50 | 15 |

| Control (Tetracycline) | 50 | 20 |

| DMSO (Control) | - | 0 |

The above table summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. A comprehensive study conducted by the US National Cancer Institute screened various compounds for their ability to inhibit cancer cell proliferation across multiple lines. This compound demonstrated promising results, particularly against specific types of cancer cells .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | 78 |

| MCF7 (Breast Cancer) | 7.5 | 65 |

| HeLa (Cervical Cancer) | 6.0 | 70 |

Case Studies

Case Study: Antimicrobial Efficacy Against Resistant Strains

A recent investigation assessed the effectiveness of this compound against antibiotic-resistant bacterial strains. The compound was found to inhibit growth in several resistant strains, suggesting its potential as a novel therapeutic agent in combating resistant infections .

Case Study: In Vivo Anticancer Evaluation

In vivo studies involving murine models have shown that treatment with this compound resulted in significant tumor regression when administered in combination with conventional chemotherapeutics. This suggests a synergistic effect that could enhance treatment outcomes for cancer patients .

Q & A

Q. How should researchers prioritize gaps in the literature on this compound?

- Methodological Answer : Conduct a systematic literature review (SLR) using PRISMA guidelines. Classify gaps into synthesis, bioactivity, or mechanistic domains. Prioritize studies addressing high-impact questions, such as the compound’s potential as a protease inhibitor, based on structural analogs’ known activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.